molecular formula C12H13Cl3F3N3O B10902436 2,2-dichloro-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide

2,2-dichloro-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide

Cat. No.: B10902436
M. Wt: 378.6 g/mol
InChI Key: LGYDQVLLZUGSDU-UHFFFAOYSA-N
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Description

2,2-DICHLORO-N~1~-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DICHLORO-N~1~-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}ACETAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of halogen atoms. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core.

    Acylation: The final step involves the acylation of the pyrazole derivative with 2,2-dichloroacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2,2-DICHLORO-N~1~-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new halogenated derivatives or other substituted products.

Scientific Research Applications

2,2-DICHLORO-N~1~-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-DICHLORO-N~1~-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloroacetamide: Shares the dichloroacetamide moiety but lacks the pyrazole ring and other substituents.

    4-Chloro-3-(trifluoromethyl)pyrazole: Contains the pyrazole ring with similar substituents but lacks the acetamide group.

    Cyclopropyl derivatives: Compounds with cyclopropyl groups that may exhibit similar chemical properties.

Uniqueness

2,2-DICHLORO-N~1~-{3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}ACETAMIDE is unique due to its combination of multiple halogen atoms, a cyclopropyl group, and a pyrazole ring

Properties

Molecular Formula

C12H13Cl3F3N3O

Molecular Weight

378.6 g/mol

IUPAC Name

2,2-dichloro-N-[3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]acetamide

InChI

InChI=1S/C12H13Cl3F3N3O/c13-7-8(6-2-3-6)21(20-9(7)12(16,17)18)5-1-4-19-11(22)10(14)15/h6,10H,1-5H2,(H,19,22)

InChI Key

LGYDQVLLZUGSDU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CCCNC(=O)C(Cl)Cl)C(F)(F)F)Cl

Origin of Product

United States

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